4-Desmethoxypropoxyl-4-methylthio Rabeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desmethoxypropoxyl-4-methylthio Rabeprazole is a chemical compound that belongs to the class of proton pump inhibitors (PPIs). It is used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders. The compound has a molecular formula of C15H15N3OS2 and a molecular weight of 317.43 .
Preparation Methods
The synthesis of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole involves several steps, starting from the appropriate benzimidazole derivative. The synthetic route typically includes:
Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfoxide group: The benzimidazole core is then reacted with a sulfoxide precursor, such as methyl sulfoxide, under oxidative conditions.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-Desmethoxypropoxyl-4-methylthio Rabeprazole undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
4-Desmethoxypropoxyl-4-methylthio Rabeprazole has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies investigating the mechanisms of proton pump inhibitors and their effects on cellular processes.
Medicine: Research on this compound focuses on its efficacy and safety in treating acid-related disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems.
Mechanism of Action
4-Desmethoxypropoxyl-4-methylthio Rabeprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, thereby alleviating symptoms of acid-related disorders. The compound binds covalently to cysteine residues on the proton pump, leading to irreversible inhibition of the enzyme’s activity .
Comparison with Similar Compounds
4-Desmethoxypropoxyl-4-methylthio Rabeprazole is similar to other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole. it has unique structural features that may confer differences in pharmacokinetics and pharmacodynamics. For example:
Omeprazole: Lacks the 4-methylthio group, which may affect its binding affinity and duration of action.
Esomeprazole: The S-enantiomer of omeprazole, with improved bioavailability and efficacy.
Lansoprazole: Contains a different substituent at the benzimidazole core, leading to variations in its metabolic profile.
These differences highlight the uniqueness of this compound and its potential advantages in specific clinical scenarios.
Properties
IUPAC Name |
2-[(3-methyl-4-methylsulfanylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFLHAXXHNAPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544860 |
Source
|
Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99487-86-2 |
Source
|
Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.